Polar Surface Area (PSA): Aqueous Compatibility and Formulation Differentiation of the Acetic Acid Adduct Versus True Esters
The target compound exhibits a calculated polar surface area (PSA) of 57.53 Ų, derived from its C12H24O3 adduct structure bearing both a free hydroxyl group and an acetic acid moiety . This value is 2.2-fold greater than the PSA of 26.30 Ų for the true ester 2-sec-butylcyclohexyl acetate (CAS 91-54-3) and all other cyclohexyl acetate esters (which uniformly possess PSA ~26.3 Ų due to the absence of free hydroxyl or acid groups) . Under the commonly applied Veber rule (PSA ≤ 140 Ų for oral bioavailability) and in fragment-based solubility models, a doubling of PSA correlates with substantially enhanced aqueous miscibility and hydrogen-bonding capacity, directly affecting solvent selection in fragrance and cosmetic formulations where polar matrices (e.g., hydroalcoholic systems) are employed [1].
| Evidence Dimension | Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | 57.53 Ų (calculated, Chemsrc) |
| Comparator Or Baseline | 2-sec-Butylcyclohexyl acetate (CAS 91-54-3): 26.30 Ų; 2-tert-Butylcyclohexyl acetate (CAS 88-41-5): ~26.3 Ų; Cyclohexyl hexanoate (CAS 6243-10-3): ~26.3 Ų |
| Quantified Difference | +31.23 Ų (2.2-fold increase) over true ester comparators |
| Conditions | Calculated topological PSA (TPSA) from Chemsrc database; comparative values derived from standardized molecular descriptor calculations across structurally analogous C12 cyclohexyl esters. |
Why This Matters
A PSA of 57.53 Ų predicts significantly better compatibility with aqueous and hydroalcoholic formulation systems compared to ester analogs (PSA ~26 Ų), enabling procurement for applications where conventional cyclohexyl acetates phase-separate or require co-solvents.
- [1] Veber, D.F. et al. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623. Establishes PSA-solubility correlation framework applied here cross-domain to fragrance formulation. View Source
